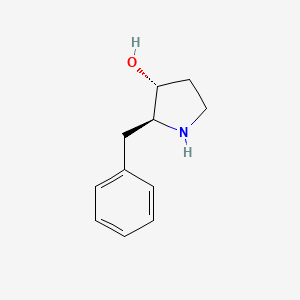
trans-2-Benzylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Benzylpyrrolidin-3-ol: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Benzylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of 1-benzyl-3-pyrrolidinone using sodium borohydride in methanol. This reaction typically proceeds under mild conditions and yields the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Benzylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 1-benzyl-3-pyrrolidinone.
Reduction: Reduction of the ketone group in 1-benzyl-3-pyrrolidinone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as tosyl chloride and thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-3-pyrrolidinone
Reduction: this compound
Substitution: Various substituted pyrrolidines depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: trans-2-Benzylpyrrolidin-3-ol is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound has been studied for its potential as a scaffold for designing enzyme inhibitors, particularly for HIV protease inhibitors .
Medicine: The compound’s potential medicinal applications include its use in the development of new drugs targeting various diseases, including viral infections and neurological disorders .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of trans-2-Benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of HIV protease inhibitors, the compound mimics the natural substrate of the enzyme, thereby inhibiting its activity and preventing viral replication . The exact molecular pathways and targets may vary depending on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
1-Benzyl-3-pyrrolidinone: The oxidized form of trans-2-Benzylpyrrolidin-3-ol.
Uniqueness: this compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S,3R)-2-benzylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGBVQBEQQUPQ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine](/img/structure/B8111573.png)
![8-Phenyl-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B8111580.png)
![N,N-dimethyl-4-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyrimidin-2-amine](/img/structure/B8111582.png)
![10,10-Difluoro-2-(pyridin-3-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B8111586.png)
![2-(4-Methoxyphenyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8111589.png)
![N-(3-Fluoropyridin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B8111591.png)
![2-Ethyl-3-oxo-N-phenyl-2,7,10-triazaspiro[4.6]undecane-7-carboxamide](/img/structure/B8111597.png)
![Pyrrolidin-1-yl(5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepin-2-yl)methanone](/img/structure/B8111605.png)

![N-cyclobutyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide](/img/structure/B8111633.png)
![Rel-1-Methyl-N-((3S,3As,7Ar)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)-1H-Pyrrole-2-Carboxamide](/img/structure/B8111637.png)
![N-Isobutyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8111640.png)
![4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B8111655.png)
![N-phenyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B8111674.png)
